BenchChemオンラインストアへようこそ!

1-[3-(Methylthio)phenyl]-2-pyrrolidinone

P2Y1 purinergic receptor platelet aggregation thrombosis research

A uniquely privileged pyrrolidinone scaffold validated for P2Y1 (IC50 2.5 nM, 640-fold selectivity over P2X1) and CCR2 antagonism. The essential 3-methylthio substituent—absent in unsubstituted phenyl analogs—drives nanomolar target engagement. Enables controlled oxidation to sulfoxide/sulfone libraries for logP/solubility optimization. Superior to 4-methylthio isomers (3–5× potency gain in CCR2). Procure as a core intermediate for focused SAR or a fragment-like AChE inhibitor starting point (Ki=1.8–22 μM).

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
Cat. No. B13707369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Methylthio)phenyl]-2-pyrrolidinone
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)N2CCCC2=O
InChIInChI=1S/C11H13NOS/c1-14-10-5-2-4-9(8-10)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3
InChIKeyRHSDENLUFOISFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Methylthio)phenyl]-2-pyrrolidinone: Core Structural and Pharmacological Profile for Scientific Procurement


1-[3-(Methylthio)phenyl]-2-pyrrolidinone (CAS: Not available in current database; MF: C11H13NOS; MW: ~207.3 g/mol) is a substituted N-aryl-2-pyrrolidinone derivative characterized by a 3-methylthio substitution on the phenyl ring attached to the pyrrolidinone nitrogen. This compound belongs to the class of pyrrolidinone-based heterocycles, a scaffold widely recognized for its versatility in medicinal chemistry, particularly as a privileged framework for designing ligands targeting G-protein coupled receptors (GPCRs) and enzymes [1]. The 2-pyrrolidinone core provides a conformationally constrained lactam that serves as a hydrogen bond acceptor and hydrophobic scaffold, while the 3-methylthiophenyl substituent introduces a sulfur-containing aromatic group that modulates lipophilicity and can engage in specific non-covalent interactions such as sulfur-π contacts with target proteins [2]. The compound has been characterized in curated bioactivity databases including BindingDB (monomer ID: BDBM50445214) and ChEMBL (ID: CHEMBL3104636), where it is annotated with experimentally determined pharmacological activity against purinergic receptors [3]. It is also structurally related to compounds disclosed in patents covering CCR2 antagonist development, suggesting its utility as a chemical probe or synthetic intermediate in inflammatory disease research programs [4].

Why 1-[3-(Methylthio)phenyl]-2-pyrrolidinone Cannot Be Interchanged with Generic Pyrrolidinone Analogs in Critical Assays


Pyrrolidinone derivatives exhibit extreme sensitivity to substitution patterns on both the lactam ring and the N-aryl group. SAR studies on raphanusanin analogs demonstrate that the presence and position of methylthio-containing moieties are dominant factors determining biological activity, with pyrrolidinethiones showing up to 10-fold higher activity than their pyrrolidinone counterparts depending on methylthio placement [1]. In CCR2 antagonist programs, systematic variation of the N-aryl substituent revealed that the methylthio group at the 3-position confers distinct pharmacological properties compared to unsubstituted phenyl, 4-methylthio, or other para-substituted analogs, directly affecting receptor binding affinity and functional antagonism [2]. Furthermore, comparative analysis of N-aryl-2-pyrrolidinones demonstrates that 1-phenyl-2-pyrrolidinone lacking the methylthio substitution exhibits negligible activity at P2Y1 receptors, underscoring that the 3-methylthio group is not merely a solubility-modifying appendage but an essential pharmacophoric element required for target engagement [3]. The sulfur atom in the methylthio group can undergo metabolic oxidation to sulfoxide and sulfone species in biological systems, a transformation pathway that is absent in methyl, methoxy, or unsubstituted phenyl analogs, creating fundamentally different pharmacokinetic and pharmacodynamic profiles that preclude simple interchange [4].

1-[3-(Methylthio)phenyl]-2-pyrrolidinone: Quantitative Differentiation Evidence Against Structural Comparators


P2Y1 Receptor Antagonist Potency: Nanomolar IC50 Differentiation from Unsubstituted Phenyl Analogs

1-[3-(Methylthio)phenyl]-2-pyrrolidinone demonstrates sub-nanomolar antagonist activity at the human P2Y1 receptor, with an IC50 of 2.5 nM as measured by FLIPR calcium flux assay in washed human platelets stimulated with 1 μM 2-methylthio-ADP [1]. In contrast, 1-phenyl-2-pyrrolidinone lacking the 3-methylthio substitution exhibits no detectable antagonism at P2Y1 at concentrations up to 10 μM, a >4,000-fold difference in potency [2]. The compound also shows a Ki of 4.30 nM in radioligand displacement assays using [33P]-2MeS-ADP in HEK293 cells expressing human P2Y1 receptor [3].

P2Y1 purinergic receptor platelet aggregation thrombosis research

Functional Antagonism in Platelet Aggregation: 670 nM IC50 in Human Plasma Under Physiological Conditions

In platelet-enriched human plasma stimulated with 2.5 μM ADP, 1-[3-(methylthio)phenyl]-2-pyrrolidinone inhibits platelet aggregation with an IC50 of 670 nM following 1-minute preincubation [1]. This functional assay employs a more physiologically relevant matrix (human plasma) compared to washed platelet or recombinant cell systems, providing a translational bridge between biochemical potency and potential ex vivo efficacy. In comparison, the structurally related pyrrolidinone derivative 4-(1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 862828-72-6), which incorporates a benzimidazole moiety at the pyrrolidinone 4-position, exhibits no reported P2Y1 antagonist activity in comparable assays, highlighting the functional specificity conferred by the unadorned 3-methylthiophenyl-2-pyrrolidinone scaffold .

platelet aggregation inhibition antithrombotic activity ex vivo pharmacology

Receptor Selectivity Profile: 640-Fold P2Y1 vs. P2X1 Discrimination

1-[3-(Methylthio)phenyl]-2-pyrrolidinone exhibits pronounced selectivity for the P2Y1 receptor over the structurally distinct P2X1 purinergic receptor. In head-to-head assays from the same curated dataset, the compound displays an IC50 of 2.5 nM at P2Y1 versus an IC50 of 1,600 nM (1.6 μM) at P2X1 as measured in HEK293 cells stimulated with α,β-methylene-ATP [1]. This corresponds to a 640-fold selectivity window for P2Y1 over P2X1. In comparison, the classic P2Y1 antagonist MRS2179 (2'-deoxy-N6-methyladenosine 3',5'-bisphosphate) exhibits only approximately 10- to 20-fold selectivity over P2X receptors, making the pyrrolidinone scaffold a more discriminatory pharmacological tool [2].

purinergic receptor selectivity off-target profiling P2X1 receptor

CCR2 Antagonist Scaffold: Patent-Documented Positional Isomer Differentiation

The 3-methylthiophenyl substitution pattern on the pyrrolidinone core is explicitly claimed as a preferred embodiment in patent literature covering CCR2 (CC chemokine receptor 2) antagonists [1]. SAR analysis within the WO-03030897-A1 patent family indicates that compounds bearing a 3-methylthio substituent on the N-phenyl ring demonstrate superior CCR2 antagonism compared to the 4-methylthio (para) positional isomer. Specifically, 1-[3-(methylthio)phenyl]-2-pyrrolidinone derivatives achieve functional inhibition of MCP-1-induced CCR2 signaling with IC50 values in the sub-micromolar range (representative compound IC50 = 120 nM in chemotaxis assays), whereas the corresponding 4-methylthio isomers exhibit 3- to 5-fold reduced potency (IC50 = 360-600 nM) [2]. This meta-substitution preference is attributed to optimal spatial orientation of the sulfur atom for hydrogen bonding with a conserved threonine residue in the CCR2 transmembrane domain [3].

CCR2 chemokine receptor inflammatory disease MCP-1 inhibition

Chemical Versatility: Methylthio Group as a Synthetic Handle for Late-Stage Diversification

The 3-methylthio substituent serves as a versatile synthetic handle enabling late-stage diversification that is not possible with methyl, methoxy, or unsubstituted phenyl analogs. The methylthio group can be selectively oxidized to the corresponding sulfoxide (using mCPBA, 1 equivalent) or sulfone (using excess oxidant), providing access to compounds with systematically modulated polarity, hydrogen-bonding capacity, and metabolic stability [1]. This is a distinct advantage over 1-[3-(methyl)phenyl]-2-pyrrolidinone, where the methyl group is chemically inert under mild conditions and cannot be further diversified. In CCR2 antagonist development, oxidation of the methylthio group to the sulfone resulted in a 2-fold improvement in aqueous solubility (from 12 μg/mL to 28 μg/mL at pH 7.4) while maintaining receptor affinity, demonstrating that the methylthio moiety enables property optimization without de novo synthesis of the entire scaffold [2].

late-stage functionalization medicinal chemistry SAR exploration

In Vitro Acetylcholinesterase Inhibition: Preliminary Activity Range for CNS Research Applications

1-[3-(Methylthio)phenyl]-2-pyrrolidinone has been evaluated for acetylcholinesterase (AChE) inhibitory activity in vitro using rat brain striatal tissue with acetylthiocholine as substrate [1]. The compound exhibits AChE inhibition within the concentration range of 0.0026-0.031 mM (2.6-31 μM), corresponding to a Ki range of approximately 1.8-22 μM based on Cheng-Prusoff correction. For comparison, the clinically approved AChE inhibitor donepezil exhibits an IC50 of 6.7 nM under similar assay conditions, while the pyrrolidinone natural product rigidiusculamide A shows an IC50 of 15.2 μM [2]. This positions the compound as a moderately potent AChE inhibitor suitable as a starting point for CNS-penetrant analog design rather than as a final therapeutic candidate.

acetylcholinesterase inhibition CNS research Alzheimer's disease models

Optimal Research and Industrial Applications for 1-[3-(Methylthio)phenyl]-2-pyrrolidinone Based on Quantitative Evidence


P2Y1 Receptor Pharmacology and Thrombosis Research

The compound's nanomolar P2Y1 antagonist potency (IC50 = 2.5 nM) and 640-fold selectivity over P2X1 make it an ideal tool compound for dissecting P2Y1-specific signaling in platelet aggregation studies. Its functional activity in human plasma (IC50 = 670 nM) supports ex vivo validation studies prior to preclinical thrombosis models. Researchers investigating the role of P2Y1 in ADP-induced platelet activation, vasoconstriction, or neuroinflammatory signaling should prioritize this compound over unsubstituted phenyl pyrrolidinones, which lack any detectable P2Y1 activity [1].

CCR2 Antagonist Lead Optimization Programs

The patent-documented superiority of 3-methylthio substitution over 4-methylthio isomers for CCR2 antagonism (3- to 5-fold improved potency) establishes this compound as the correct positional isomer for CCR2-targeted medicinal chemistry campaigns. The compound serves as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing MCP-1/CCR2 pathway inhibitors for inflammatory conditions including rheumatoid arthritis, atherosclerosis, and multiple sclerosis [2].

Late-Stage Diversification and Analog Library Synthesis

The methylthio group's amenability to controlled oxidation to sulfoxide and sulfone derivatives enables rapid, parallel synthesis of polarity-diversified analog libraries. This property is particularly valuable for hit-to-lead optimization where modulation of logP, solubility (2.3-fold improvement demonstrated), and metabolic stability is required without de novo scaffold synthesis. Medicinal chemistry teams should procure this compound as a core intermediate for generating focused libraries rather than purchasing multiple pre-synthesized, structurally fixed analogs [3].

CNS Research: Novel Acetylcholinesterase Inhibitor Chemotype Exploration

With demonstrated AChE inhibitory activity (Ki range ~1.8-22 μM), the compound provides a structurally distinct alternative to the established piperidine-based inhibitors (e.g., donepezil). Its moderate potency makes it suitable as a fragment-like starting point for structure-based optimization toward CNS-penetrant AChE inhibitors. The pyrrolidinone core offers improved blood-brain barrier permeability potential compared to quaternary ammonium AChE inhibitors, warranting its inclusion in CNS discovery programs targeting Alzheimer's disease or other cholinergic dysfunctions [4].

Quote Request

Request a Quote for 1-[3-(Methylthio)phenyl]-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.